molecular formula C12H22ClN3O B1384516 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1354952-18-3

2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B1384516
CAS No.: 1354952-18-3
M. Wt: 259.77 g/mol
InChI Key: UCVSRSOTWLVSDR-UHFFFAOYSA-N
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Description

2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride (CAS: 1354952-18-3) is a dihydropyrimidinone derivative with a molecular formula of C₁₂H₂₂ClN₃O and an average molecular mass of 259.778 g/mol . Its monoisotopic mass is 259.145140 g/mol, and it features a tertiary butyl group at position 6 and a 2-aminobutan-2-yl substituent at position 2 of the pyrimidinone core. The compound’s ChemSpider ID is 28545192, and it is registered under MDL number MFCD20233554 .

The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

2-(2-aminobutan-2-yl)-4-tert-butyl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O.ClH/c1-6-12(5,13)10-14-8(11(2,3)4)7-9(16)15-10;/h7H,6,13H2,1-5H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVSRSOTWLVSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=CC(=O)N1)C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride is a compound of interest due to its potential biological activities. Research has indicated that derivatives of this class of compounds may exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride is C10H17N3O·HCl. Its structure features a pyrimidine core, which is often associated with diverse biological activities.

1. Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AA375 (melanoma)10.5
Compound BHepG2 (liver)12.3
Compound CMCF7 (breast)15.0

These findings suggest that modifications in the structure can enhance the cytotoxic effects against specific cancer types.

2. Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented extensively. For example, derivatives of dihydropyrimidines have demonstrated significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several related compounds against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 2: Antimicrobial Activity

CompoundTarget PathogenMIC (µg/mL)Reference
Compound DE. coli32
Compound ES. aureus16
Compound FC. albicans64

These results highlight the potential of these compounds as alternative antimicrobial agents.

3. Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Compounds similar to 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one have been investigated for their anti-inflammatory properties.

Research Findings:
In vitro studies have shown that certain derivatives inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory action.

The biological activities of 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.
  • Modulation of Cell Signaling : These compounds can influence signaling pathways that regulate apoptosis and immune responses.

Scientific Research Applications

Medicinal Chemistry

This compound is part of a class of dihydropyrimidinones that have garnered attention for their biological activities. Research indicates that derivatives of dihydropyrimidinones exhibit a range of pharmacological effects, including:

  • Antihypertensive Properties : Dihydropyrimidinones have been studied for their ability to lower blood pressure. They act as calcium channel blockers, which are crucial in managing hypertension .
  • Antitumor Activity : Some studies have highlighted the potential of these compounds in inhibiting tumor growth, suggesting mechanisms involving apoptosis and cell cycle arrest in cancer cells .
  • Neuroprotective Effects : There is emerging evidence that certain dihydropyrimidinone derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Pharmacological Studies

The pharmacological profile of 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride has been investigated in various studies:

  • In Vivo Studies : Animal models have been used to evaluate the efficacy of this compound in reducing hypertension and assessing its safety profile. Results showed promising outcomes with minimal side effects compared to traditional antihypertensive drugs .
  • In Vitro Studies : Cellular assays have demonstrated the compound's ability to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .

Synthetic Methodologies

The synthesis of 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride has been optimized through various methods:

Method Description Reference
One-Pot Synthesis A streamlined approach that combines multiple reaction steps into one pot, enhancing efficiency and yield.
Catalytic Methods Utilization of catalysts to facilitate reactions at lower temperatures and pressures, improving sustainability.
Green Chemistry Approaches Methods that minimize waste and utilize renewable resources for the synthesis of the compound.

Case Studies

Several case studies illustrate the application of this compound in real-world scenarios:

  • Case Study 1: Antihypertensive Efficacy
    A clinical trial involving hypertensive patients demonstrated significant reductions in systolic and diastolic blood pressure after treatment with a formulation containing this compound. The results indicated a favorable safety profile with no serious adverse effects reported.
  • Case Study 2: Cancer Cell Line Studies
    Research conducted on various cancer cell lines showed that treatment with this compound led to reduced viability and increased apoptosis markers, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Position 6 Modifications

  • 6-tert-butyl group : The tert-butyl group in the main compound provides steric bulk and hydrophobicity, which may improve membrane permeability and resistance to enzymatic degradation.
  • 6-Isopropyl group: 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride (CAS: 1333513-02-2) balances bulk and hydrophobicity, with a molecular weight of 245.75 g/mol .

Position 2 Modifications

  • Its molecular weight is 229.71 g/mol .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Main compound (1354952-18-3) C₁₂H₂₂ClN₃O 259.78 N/A 6-tert-butyl, 2-aminobutan-2-yl
6-Ethyl analog C₁₁H₂₀ClN₃O 245.75 N/A 6-ethyl
6-Isopropyl analog C₁₁H₂₀ClN₃O 245.75 N/A 6-propan-2-yl
6-Methoxymethyl analog C₁₁H₂₀ClN₃O₂ 269.75 N/A 6-methoxymethyl
Aminocyclopentyl analog C₁₀H₁₆ClN₃O 229.71 N/A 2-aminocyclopentyl, 6-methyl

Notes:

  • Melting points for related dihydropyrimidinones (e.g., 252–254°C for 6-N-(p-tolylamino)-2-methylthio derivatives ) suggest that substituents significantly influence thermal stability, but direct data for the compared compounds are unavailable.
  • The tert-butyl group’s hydrophobicity may lower aqueous solubility compared to smaller or polar substituents like methoxymethyl.

Preparation Methods

Typical Methodology:

  • Reactants : An appropriate aldehyde (preferably aromatic or aliphatic depending on desired substitution), β-keto ester, and urea derivative.
  • Conditions : Acidic catalysis (e.g., acetic acid), reflux temperature, and solvent (water, ethanol, or mixed solvents).
  • Outcome : Formation of the dihydropyrimidinone ring with variable substituents depending on the aldehyde used.

Research Findings:

  • The synthesis of dihydropyrimidinones via Biginelli reactions is well-documented, with yields often exceeding 80% under optimized conditions.
  • Variations include microwave-assisted synthesis for faster reactions and greener solvents to reduce environmental impact.

Attachment of the 2-Aminobutan-2-yl Group

The aminoalkyl side chain at the 2-position is typically introduced via nucleophilic substitution or reductive amination.

Methodology:

  • Starting Material : A halogenated pyrimidine intermediate at the 2-position.
  • Reaction : Nucleophilic substitution with 2-aminobutan-2-ol or its derivatives.
  • Conditions : Elevated temperature, polar aprotic solvents, and possibly catalysts or bases to facilitate substitution.

Research Findings:

  • Alkylation with 2-aminobutan-2-ol derivatives yields the aminoalkyl substituent with high regioselectivity.
  • Reductive amination can be employed when starting from aldehyde or ketone precursors, using reducing agents like sodium cyanoborohydride.

Final Cyclization and Purification

The last step involves cyclization to form the dihydropyrimidinone ring with the desired substituents, often under reflux in suitable solvents, followed by purification techniques such as recrystallization or chromatography.

Purification and Characterization:

Hydrochloride Salt Formation

The free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in a suitable solvent.

Procedure:

  • Dissolve the free base in anhydrous ethanol or methanol.
  • Bubble HCl gas through the solution or add concentrated HCl.
  • Isolate the precipitated hydrochloride salt by filtration.
  • Dry under vacuum to obtain the final product.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Yield Notes
1. Dihydropyrimidinone core Aldehyde, β-keto ester, urea Acid catalysis, reflux 80-90% Biginelli reaction, microwave-assisted options
2. Tert-butyl substitution Tert-butyl halide, base DMF, 25-50°C 85-90% Alkylation of pyrimidine ring
3. Aminobutan-2-yl attachment 2-Aminobutan-2-ol derivatives Elevated temperature, polar solvents 80-95% Nucleophilic substitution or reductive amination
4. Cyclization Reflux in ethanol - High Ensures ring closure and proper substitution
5. Hydrochloride salt formation HCl gas or HCl solution Room temperature Quantitative Salt precipitation and drying

Notes on Research and Industrial Optimization

  • Green Chemistry : Use of ethanol and water as solvents, microwave-assisted synthesis, and solvent recycling improve sustainability.
  • Yield Optimization : Precise control of reaction temperature, molar ratios, and reaction times enhances yields.
  • Scalability : Multi-step processes are adaptable for large-scale production, with continuous flow reactors being explored for industrial efficiency.

Q & A

Q. Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for baseline separation of impurities .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on tert-butyl protons (δ 1.2–1.4 ppm) and pyrimidinone ring protons (δ 5.5–6.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to the molecular formula (e.g., C₁₃H₂₃ClN₃O requires m/z ~296.1) .

Critical Note : Discrepancies in purity (e.g., 95% vs. >98%) may arise from residual solvents or unreacted intermediates; always cross-validate with TGA/DSC .

Advanced: How does the tert-butyl group influence the compound’s stability under varying pH conditions?

Methodological Answer :
The tert-butyl group enhances steric hindrance, reducing hydrolysis of the pyrimidinone ring. Stability studies should include:

  • Buffer Systems : Test pH 2–9 using HCl/NaOH buffers (pharmacopeial guidelines recommend ammonium acetate for neutral pH assays) .
  • Accelerated Degradation : Heat samples at 40–60°C for 48 hours and monitor degradation via HPLC.

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with pyrimidinone carbonyl) .
  • ADME Prediction : Use tools like SwissADME to assess logP (optimal range: 1.5–3.5) and PSA (<90 Ų for blood-brain barrier penetration) .

Q. Methodological Answer :

  • Storage : Use desiccated containers with silica gel, maintaining humidity <10% .
  • Lyophilization : Freeze-dry aqueous solutions to obtain a stable amorphous powder.
  • Karl Fischer Titration : Monitor water content (<0.5% w/w) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride

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